molecular formula C26H42Br2N2 B1265568 1,1'-Di-n-octyl-4,4'-bipyridinium Dibromide CAS No. 36437-30-6

1,1'-Di-n-octyl-4,4'-bipyridinium Dibromide

Cat. No. B1265568
CAS RN: 36437-30-6
M. Wt: 542.4 g/mol
InChI Key: GVUBEJANEHZYPA-UHFFFAOYSA-L
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Description

Synthesis Analysis

The synthesis of viologen derivatives like 1,1'-Di-n-octyl-4,4'-bipyridinium Dibromide involves the quaternization reaction of 4,4'-bipyridine with appropriate alkyl halides. For instance, the synthesis of a related viologen derivative, N-(n-octyl)-N′-(10-mercaptodecyl)-4,4′-bipyridinium dibromide, was achieved and characterized by techniques such as elemental analysis, IR, 1H NMR, MS, and TG-DTA (Yan, Li, Chen, & Dong, 1996).

Molecular Structure Analysis

The molecular structure of viologen compounds is characterized by X-ray diffraction, DFT calculations, FTIR, and NMR spectra. For example, the molecular structure of 1,2-di(3-hydroxypyridinium)-ethylene dibromide, a compound with structural similarities, was determined through single-crystal X-ray diffraction and supported by DFT calculations, FTIR, and NMR spectra (Szafran, Katrusiak, & Dega‐Szafran, 2013).

Scientific Research Applications

Application 1: Organic Electronics

  • Summary of Application: “1,1’-Di-n-octyl-4,4’-bipyridinium Dibromide” forms a highly efficient quenching system for conjugated polyelectrolyte, which is crucial for the development of organic electronics .

Application 2: Electrochemical Devices

  • Summary of Application: “1,1’-Di-n-octyl-4,4’-bipyridinium Dibromide” also acts as a redox active electrolyte for electrochemical devices (ECDs) .

properties

IUPAC Name

1-octyl-4-(1-octylpyridin-1-ium-4-yl)pyridin-1-ium;dibromide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H42N2.2BrH/c1-3-5-7-9-11-13-19-27-21-15-25(16-22-27)26-17-23-28(24-18-26)20-14-12-10-8-6-4-2;;/h15-18,21-24H,3-14,19-20H2,1-2H3;2*1H/q+2;;/p-2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GVUBEJANEHZYPA-UHFFFAOYSA-L
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCC[N+]1=CC=C(C=C1)C2=CC=[N+](C=C2)CCCCCCCC.[Br-].[Br-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H42Br2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10957773
Record name 1,1'-Dioctyl-4,4'-bipyridin-1-ium dibromide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10957773
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

542.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,1'-Di-n-octyl-4,4'-bipyridinium Dibromide

CAS RN

36437-30-6
Record name 4,4'-Bipyridinium, 1,1'-dioctyl-, dibromide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0036437306
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1,1'-Dioctyl-4,4'-bipyridin-1-ium dibromide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10957773
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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1,1'-Di-n-octyl-4,4'-bipyridinium Dibromide
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1,1'-Di-n-octyl-4,4'-bipyridinium Dibromide
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1,1'-Di-n-octyl-4,4'-bipyridinium Dibromide
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1,1'-Di-n-octyl-4,4'-bipyridinium Dibromide
Reactant of Route 6
1,1'-Di-n-octyl-4,4'-bipyridinium Dibromide

Citations

For This Compound
6
Citations
G Saielli - The Journal of Physical Chemistry A, 2008 - ACS Publications
We have investigated the ion-pairing and solvent effect on the NMR and UV/vis spectra of 1,1′-di-n-octyl-4,4′-bipyridinium diiodide in various solvents. A strikingly different behavior …
Number of citations: 28 pubs.acs.org
N Corrigan, J Xu, C Boyer - Macromolecules, 2016 - ACS Publications
We report for the first time the use of phthalocyanine compounds, in conjunction with the common solvent N-methyl-2-pyrrolidone (NMP), as a photoinitiation system for radical …
Number of citations: 127 pubs.acs.org
E Marotta, F Rastrelli, G Saielli - The Journal of Physical Chemistry …, 2008 - ACS Publications
The aggregation behavior in nonpolar solvents of the octyl viologen (OV) salt with the hydrophobic anion bis(trifluoromethanesulfonyl)amide (Tf 2 N − ) has been investigated. H and 19 …
Number of citations: 27 pubs.acs.org
GM Makara, W Ewing, Y Ma… - The Journal of Organic …, 2001 - ACS Publications
A highly efficient and general solid-phase synthesis of bicyclic pyrimidine derivatives that target purine dependent proteins is reported. The synthesis of the key intermediate, 4,6-…
Number of citations: 23 pubs.acs.org
MD Wendt, TW Rockway, A Geyer… - Journal of medicinal …, 2004 - ACS Publications
The preparation and assessment of biological activity of 6-substituted 2-naphthamidine inhibitors of the serine protease urokinase plasminogen activator (uPA, or urokinase) is …
Number of citations: 88 pubs.acs.org
WR Carroll - 2010 - search.proquest.com
Several new phencyclone based molecular torsion balances designed to quantify the non-covalent interactions of arenes have been synthesized and studied. These molecular …
Number of citations: 2 search.proquest.com

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